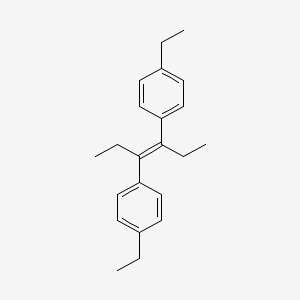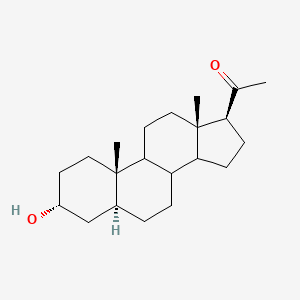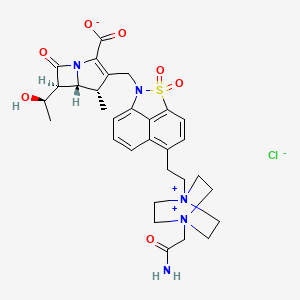
1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride, also known as L-786392, is a chemical compound with the molecular formula C31H38N5O7S.Cl. It is characterized by its complex structure, which includes multiple stereocenters and a chloride ion.
Vorbereitungsmethoden
The synthesis of 1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride involves several steps, each requiring specific reaction conditions. The synthetic route typically includes the formation of the core structure followed by the introduction of functional groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound .
Analyse Chemischer Reaktionen
1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biological assays to study its effects on different biological systems.
Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.
Industry: It is used in the development of new materials and products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
L-786391: Similar in structure but with different functional groups.
L-786393: Similar in structure but with different stereochemistry.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
198472-47-8 |
|---|---|
Molekularformel |
C31H38ClN5O7S |
Molekulargewicht |
660.2 g/mol |
IUPAC-Name |
(4S,5R,6S)-3-[[9-[2-[4-(2-amino-2-oxoethyl)-1,4-diazoniabicyclo[2.2.2]octan-1-yl]ethyl]-2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-yl]methyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;chloride |
InChI |
InChI=1S/C31H37N5O7S.ClH/c1-18-22(29(31(40)41)34-28(18)26(19(2)37)30(34)39)16-33-23-5-3-4-21-20(6-7-24(27(21)23)44(33,42)43)8-9-35-10-13-36(14-11-35,15-12-35)17-25(32)38;/h3-7,18-19,26,28,37H,8-17H2,1-2H3,(H-2,32,38,40,41);1H/t18-,19+,26+,28+,35?,36?;/m0./s1 |
InChI-Schlüssel |
BRFWKOFAMCKDLC-OZBXVNDPSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1CN3C4=CC=CC5=C(C=CC(=C54)S3(=O)=O)CC[N+]67CC[N+](CC6)(CC7)CC(=O)N)C(=O)[O-])[C@@H](C)O.[Cl-] |
SMILES |
CC1C2C(C(=O)N2C(=C1CN3C4=CC=CC5=C(C=CC(=C54)S3(=O)=O)CC[N+]67CC[N+](CC6)(CC7)CC(=O)N)C(=O)[O-])C(C)O.[Cl-] |
Kanonische SMILES |
CC1C2C(C(=O)N2C(=C1CN3C4=CC=CC5=C(C=CC(=C54)S3(=O)=O)CC[N+]67CC[N+](CC6)(CC7)CC(=O)N)C(=O)[O-])C(C)O.[Cl-] |
Synonyme |
L 786392 L-786,392 L-786392 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243773.png)
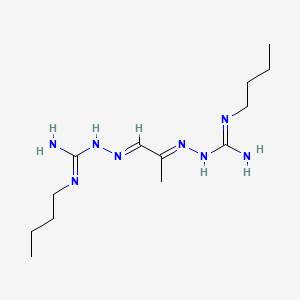


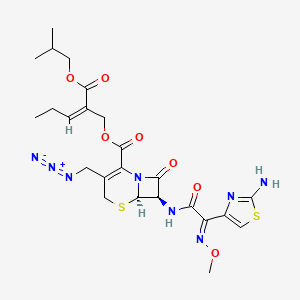
![7-benzyl-1,3-dimethyl-8-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1243780.png)
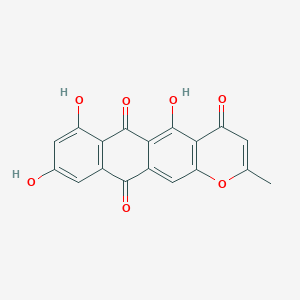
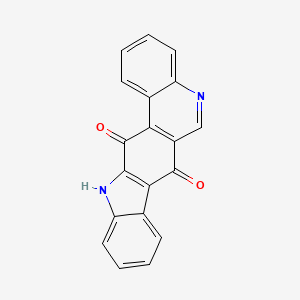

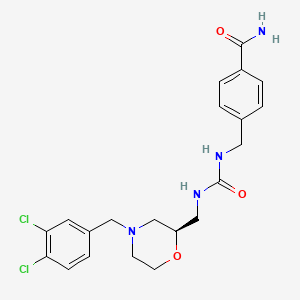
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1243787.png)

